molecular formula C17H12F3NO4S B610323 PT-2385 CAS No. 1672665-49-4

PT-2385

Cat. No.: B610323
CAS No.: 1672665-49-4
M. Wt: 383.3 g/mol
InChI Key: ONBSHRSJOPSEGS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PT-2385 is a potent and selective small-molecule inhibitor of hypoxia-inducible factor 2α (HIF-2α), with a dissociation constant (Kd) <50 nM . It disrupts the heterodimerization of HIF-2α with its binding partner HIF-1β, thereby suppressing the transcription of HIF-2α-dependent genes involved in tumor progression, angiogenesis, and iron metabolism . In preclinical studies, this compound demonstrated significant antitumor activity in clear cell renal cell carcinoma (ccRCC) and hepatocellular carcinoma (HCC), reducing tumor growth and vascular endothelial growth factor (VEGF) expression .

Beyond its canonical role in HIF-2α inhibition, this compound modulates electrophysiological properties by targeting delayed rectifier potassium currents (IK(DR)) in pituitary GH3 cells and glioma cells. It reduces IK(DR) amplitude, accelerates inactivation kinetics, and alters voltage-dependent hysteresis, with IC50 values of 8.1 µM (peak current) and 2.2 µM (late current) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of PT-2385 involves several key steps, including the synthesis of intermediate compounds and their subsequent reactions under controlled conditions. One method involves the reaction of 3-chloropropanoyl chloride with a suitable aromatic compound to form an intermediate, which is then subjected to further reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

PT-2385 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

PT-2385 has a wide range of scientific research applications, including:

Mechanism of Action

PT-2385 exerts its effects by selectively inhibiting HIF-2α. It disrupts the heterodimerization of HIF-2α with the aryl hydrocarbon receptor nuclear translocator, preventing the transcription of HIF-2α target genes. This inhibition leads to reduced expression of genes involved in tumor growth and angiogenesis, such as cyclin D1 and vascular endothelial growth factor A (VEGFA) .

Comparison with Similar Compounds

HIF-2α vs. HIF-1α Inhibitors

Compound Target Selectivity Key Effects
PT-2385 HIF-2α Selective (Kd <50 nM) Inhibits tumor growth, angiogenesis; modulates IK(DR) channels .
PX-478 HIF-1α HIF-1α selective Fails to restore CNS parameters in Irp2−/− mice, unlike this compound .
Non-selective HIF inhibitors HIF-1α/2α Broad inhibition Limited clinical utility due to off-target effects and toxicity.

Key Insights :

  • This compound’s selectivity for HIF-2α avoids compensatory HIF-1α activation, a limitation of pan-HIF inhibitors .

Synergy with Sorafenib in HCC

Combination Mechanism Outcome
This compound + Sorafenib This compound inhibits HIF-2α, reversing sorafenib-induced AR downregulation. Enhanced tumor suppression, reduced metastasis, and improved survival .
Sorafenib alone Kinase inhibitor targeting Raf, VEGF, and PDGF receptors. Limited efficacy due to HIF-2α-mediated resistance .

Key Insights :

  • This compound counteracts sorafenib’s side effects by restoring androgen receptor (AR) expression and suppressing PI3K-AKT/ERK pathways .
  • In HCC patients, this compound + sorafenib improved progression-free survival compared to sorafenib monotherapy .

Comparison with Ion Channel Modulators

Compound Target Effect on IK(DR) IC50/KD
This compound IK(DR) channels Reduces amplitude, accelerates inactivation kinetics. 8.1 µM (peak), 2.2 µM (late)
Diazoxide KATP channels Activates KATP; minimal interaction with this compound. N/A
Cilostazol PDE3 inhibitor No significant interference with this compound’s IK(DR) effects. N/A

Key Insights :

  • This compound’s IK(DR) inhibition is state-dependent, preferentially binding to open/inactivated KV channel states .
  • Unlike diazoxide or cilostazol, this compound shifts the steady-state inactivation curve of IK(DR) to hyperpolarized potentials, altering channel gating .

Combination with Doxorubicin (DOX) in HCC

Formulation Components Mechanism Outcome
PT/DOX-MS This compound + DOX This compound inhibits HIF-2α; DOX induces DNA damage. Synergistic tumor suppression, reduced VEGF expression .
DOX alone Doxorubicin Non-selective cytotoxicity; induces hypoxia-driven HIF-2α activation. Limited efficacy in hypoxic tumors .

Key Insights :

  • PT/DOX-MS microspheres enable sustained release, blocking tumor cells in G2/M phase and enhancing apoptosis .
  • This compound mitigates DOX-induced HIF-2α upregulation, improving therapeutic outcomes .

Research Findings and Clinical Implications

  • Neurodegeneration : this compound restored mitochondrial function in Irp2−/− mice, reducing neuronal degeneration and demyelination .
  • Asthma : this compound suppressed pathogenic Th2 cell differentiation by inhibiting HIF-2α, reducing airway inflammation in murine models .
  • Electrophysiology : this compound increased the activation free energy (∆G0) of IK(DR) channels, altering hysteresis and voltage-dependent gating .

Data Tables

Table 1: Pharmacokinetic and Electrophysiological Parameters of this compound

Parameter Value Reference
HIF-2α Kd <50 nM
IK(DR) IC50 (peak/late) 8.1 µM / 2.2 µM
Activation ∆G0 2.98 kJ/mol (3 µM this compound)
Recovery time constant 1514 ms (fast), 786 ms (slow)

Table 2: Comparative Efficacy in Preclinical Models

Disease Model This compound Effect Comparator Outcome
HCC (HepG2 cells) Reduced tumor invasion, VEGF suppression Sorafenib Synergistic tumor regression
Asthma (mice) Th2 cell inhibition, IL-4/IL-13 reduction None 50% reduction in airway inflammation
Irp2−/− mice Restored mitochondrial ATP levels PX-478 This compound effective; PX-478 ineffective

Biological Activity

PT-2385 is a novel small-molecule inhibitor specifically targeting Hypoxia-Inducible Factor 2 alpha (HIF-2α), a transcription factor implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC). This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical and clinical findings, and potential therapeutic applications.

Key Mechanisms:

  • Inhibition of HIF-2α: this compound directly binds to HIF-2α, blocking its ability to activate downstream target genes.
  • Alteration of Metabolic Pathways: By inhibiting HIF-2α, this compound shifts cellular metabolism from glycolysis to oxidative phosphorylation (OXPHOS), which is crucial for energy production in cells under stress conditions .

Preclinical Findings

Preclinical studies have demonstrated the efficacy of this compound in various cancer models. For instance, in ccRCC xenograft models, treatment with this compound led to significant tumor regression without adversely affecting cardiovascular performance, a common side effect associated with other anti-cancer therapies targeting the VEGF pathway .

Summary of Preclinical Studies:

StudyModelFindings
HepG2 cellsEnhanced efficacy of sorafenib when combined with this compound; suppression of HIF-2α led to increased androgen receptor (AR) levels.
ccRCC xenograftsDramatic tumor regressions observed; no adverse cardiovascular effects noted.
Irp2–/– miceAlleviation of neurodegenerative symptoms; restoration of mitochondrial morphology and energy metabolism shift from glycolysis to OXPHOS.

Clinical Trials

This compound has progressed into clinical trials, demonstrating promising results in patients with advanced ccRCC. A Phase I dose-escalation trial revealed that this compound was well tolerated at doses up to 1,800 mg twice daily. The trial reported an overall response rate exceeding 14%, indicating significant biological activity and warranting further investigation .

Key Clinical Trial Results:

Trial PhasePatient PopulationDosing RegimenResponse Rate
Phase IHeavily pretreated advanced ccRCC patientsUp to 1,800 mg twice daily>14%
Phase I ExpansionAdvanced ccRCC patients (combination therapy)This compound + nivolumabPromising anti-tumor activity

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Combination Therapy with Nivolumab: In a cohort study involving patients with advanced ccRCC, the combination of this compound and nivolumab showed enhanced anti-tumor activity compared to monotherapy .
  • Impact on Erythropoiesis: A notable observation during clinical trials was the rapid decrease in erythropoietin (EPO) levels following this compound treatment, confirming its mechanism of action through HIF-2α inhibition .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism by which PT-2385 inhibits HIF-2α activity?

this compound selectively binds to the HIF-2α PAS-B domain, disrupting its heterodimerization with ARNT (HIF-1β), thereby blocking transcriptional activation of hypoxia-responsive genes. This mechanism is supported by structural studies showing a dissociation constant (Kd) <50 nM for HIF-2α . Methodologically, researchers can validate this using co-immunoprecipitation (Co-IP) assays to assess disrupted HIF-2α/ARNT interactions and luciferase reporter systems to quantify transcriptional inhibition .

Q. How does this compound specifically target HIF-2α without affecting HIF-1α?

this compound's selectivity arises from structural differences in the PAS-B domains of HIF-2α and HIF-1α. Experimental validation involves comparative dose-response assays in cell lines with HIF-1α- or HIF-2α-driven reporters. For example, in renal carcinoma 786-O cells (HIF-2α-dependent), this compound reduces VEGF-A and EPO levels at IC₅₀ values of 2.2 µM, while HIF-1α-driven pathways remain unaffected . Researchers should use siRNA knockdown controls to confirm target specificity .

Q. What in vivo models are commonly used to evaluate this compound's efficacy in asthma research?

Murine ovalbumin (OVA)-induced asthma models are standard. This compound (10 mg/kg, oral) reduces airway inflammation by suppressing pathogenic Th2 cell differentiation and cytokine production (IL-4, IL-5, IL-13). Key endpoints include bronchoalveolar lavage (BAL) cell counts, histopathological scoring of lung tissue, and single-cell RNA sequencing (scRNA-seq) to track Th2 subset dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound's effects in neurodegenerative models?

In Irp2−/− mice, this compound rescues neurodegeneration and anemia but shows no effect in wild-type mice, highlighting context-dependent efficacy . To address discrepancies:

  • Perform tissue-specific pharmacokinetic (PK) profiling to assess blood-brain barrier penetration.
  • Use conditional HIF-2α knockout models to isolate on-target effects.
  • Combine proteomics (e.g., Western blot for HIF-2α targets like Cyclin D1) with behavioral assays (rotarod, grip strength) .

Q. What experimental designs are optimal for evaluating this compound's synergy with chemotherapeutics in hepatocellular carcinoma (HCC)?

this compound enhances doxorubicin efficacy in HCC by co-inhibiting HIF-2α and VEGF. A validated approach involves:

  • In vitro: Dose-matrix assays (e.g., Chou-Talalay method) to calculate combination indices (CI) in HepG2/Huh7 cells under hypoxia.
  • In vivo: Orthotopic HCC models treated with PT/DOX-loaded microspheres (PT/DOX-MS), monitoring tumor volume via MRI and HIF-2α target expression (e.g., TGF-α, Cyclin D1) .

Q. How does this compound modulate ion channel activity independent of HIF-2α, and how should this be controlled?

this compound inhibits delayed rectifier K⁺ currents (IK(DR)) via state-dependent blockade of KV channels, with IC₅₀ ≈ 2.2 µM . To isolate HIF-2α-specific effects:

  • Use patch-clamp electrophysiology in HIF-2α KO cells.
  • Compare this compound with structurally distinct HIF-2α inhibitors (e.g., PT-2977) to rule off-target effects .

Q. What methodologies are recommended for analyzing this compound's impact on Th2 cell heterogeneity in asthma?

scRNA-seq (10x Genomics) paired with CITE-seq (cellular indexing of transcriptomes and epitopes) enables high-resolution profiling of Th2 subsets. Key steps:

  • Cluster cells using Seurat, annotating subsets via canonical markers (GATA3, IL4).
  • Conduct pathway enrichment (e.g., PI3K-AKT, JAK-STAT) and pseudotime analysis to map differentiation trajectories under this compound treatment .

Q. Methodological Challenges and Solutions

Q. How to optimize this compound dosing schedules to balance efficacy and toxicity in chronic models?

PK/PD modeling in preclinical studies reveals that twice-daily dosing (BID) at 10 mg/kg maintains plasma concentrations above the IC₅₀ for HIF-2α inhibition while minimizing off-target effects. Toxicity endpoints include serum creatinine (renal function) and body weight loss .

Q. What statistical approaches are robust for analyzing this compound's effects on cytokine networks?

Multivariate analysis (e.g., PCA or PLS-DA) of cytokine arrays (Luminex/MSD) identifies co-regulated clusters. For small sample sizes, non-parametric tests (Mann-Whitney U with Benjamini-Hochberg correction) reduce false discovery rates .

Properties

IUPAC Name

3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBSHRSJOPSEGS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672665-49-4
Record name PT-2385
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672665494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PT-2385
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PT-2385
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O16716DXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.